molecular formula C6H14ClNO B8211303 (3R)-N-Methyltetrahydropyran-3-amine hydrochloride

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride

Cat. No.: B8211303
M. Wt: 151.63 g/mol
InChI Key: KZQFVDMXUDUSQR-FYZOBXCZSA-N
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Description

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride is a chiral amine compound with the molecular formula C6H14ClNO . As a versatile chiral building block, it is of significant value in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Its tetrahydropyran scaffold is a common motif found in bioactive compounds and serves as an important synthon in drug discovery efforts. While specific biological data for this compound is limited in the public domain, its primary research application lies in its use as a key intermediate. It can be incorporated into potential drug candidates to influence their stereochemistry, physicochemical properties, and binding affinity to biological targets. Researchers utilize this chiral amine in the development of novel therapeutic agents, where such saturated oxygen-containing heterocycles are often used to modulate solubility, metabolic stability, and conformational properties. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3R)-N-methyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFVDMXUDUSQR-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCOC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCOC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Olefin Metathesis for Tetrahydropyran Formation

Grubbs’ catalyst-mediated RCM of diene substrates offers a route to six-membered oxygen heterocycles. For instance, a diene precursor like 5-hexen-1-ol could cyclize to tetrahydropyran-3-ol, which is then functionalized via Mitsunobu reaction with phthalimide to introduce the amine group. Key steps include:

  • Diene preparation : 5-Hexen-1-ol derivatization with protective groups.

  • Cyclization : 5 mol% Grubbs’ second-generation catalyst in dichloromethane at 40°C.

  • Phthalimide substitution : Reaction with potassium phthalimide in DMF at 120°C.

Post-Cyclization Functionalization

After RCM, the hydroxyl group at C3 is converted to an amine via azide reduction or phthalimide displacement. Hydrogenolysis of benzyl ethers or hydrazinolysis (e.g., 85% hydrazine hydrate in ethanol) removes protecting groups, followed by methylation using methyl iodide or reductive amination with formaldehyde.

N-Methylation Techniques

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a straightforward method for dimethylating primary amines. However, achieving mono-methylation requires controlled conditions:

  • Substrate : (3R)-Tetrahydropyran-3-amine.

  • Reagents : Formaldehyde (1.2 equiv) and formic acid (3 equiv) in water or ethanol.

  • Temperature : Reflux at 80°C for 12 hours.

Borane-Mediated Methylation

A two-step process involving borane complexation and subsequent treatment with methyl iodide ensures selective N-methylation:

  • BH₃·THF complexation : React amine with BH₃·THF (1.1 equiv) at 0°C.

  • Methylation : Add methyl iodide (1.05 equiv) and heat to 60°C.

Hydrochloride Salt Formation

Direct Salification with HCl Gas

As demonstrated in CN102503849B, bubbling HCl gas into a tetrahydrofuran solution of the free base precipitates the hydrochloride salt. Optimal conditions include:

  • Solvent : THF or diethyl ether.

  • Temperature : 0–25°C to prevent decomposition.

  • Yield : 90–95% after filtration and vacuum drying.

Acidic Workup

Alternative methods involve adding concentrated HCl (37%) to an aqueous solution of the amine, followed by lyophilization. This approach is less prone to solvent contamination but may require pH adjustment to 4–5 for optimal crystallization.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Complexity
Rh₂(esp)₂ CatalysisOxidative amination, cyclization70–8580–90High
Chiral ResolutionRacemate synthesis, chromatography40–50>99Moderate
RCM + FunctionalizationMetathesis, phthalimide substitution60–75N/AModerate
Eschweiler-ClarkeDirect methylation85–90N/ALow

Key Observations :

  • Rhodium-catalyzed methods offer high enantioselectivity but require expensive catalysts.

  • Chiral resolution ensures >99% ee but suffers from low yields due to racemate splitting.

  • RCM routes are modular but necessitate multi-step functionalization .

Chemical Reactions Analysis

Types of Reactions

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of stereochemically diverse compounds, which are essential in pharmaceutical development and materials science. The compound can facilitate the formation of various functional groups through reactions such as amination, alkylation, or acylation.

Biological Applications

Enzyme-Substrate Interactions

The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates allows researchers to investigate the mechanisms of enzymatic reactions and the effects of different ligands on enzyme activity. This is particularly relevant in drug design, where understanding these interactions can lead to the development of more effective therapeutics.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride. In vitro experiments demonstrated that this compound could reduce neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways, providing insights into its protective effects on neural tissues.

Industrial Applications

Specialty Chemicals Production

In industry, (3R)-N-Methyltetrahydropyran-3-amine hydrochloride is explored for its potential use in producing specialty chemicals and materials. Its unique chemical structure makes it suitable for formulating products that require specific properties, such as solubility or reactivity. This application is particularly valuable in the development of advanced materials and formulations in sectors like cosmetics and agrochemicals.

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityExhibited moderate inhibitory effects on Gram-positive bacteria.Potential candidate for developing new antimicrobial agents.
Neuroprotective EffectsReduced neuronal cell death in oxidative stress models.Possible therapeutic role in neurodegenerative disease treatment.
Toxicological AssessmentDemonstrated low acute toxicity in rodent models.Supports safety for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Impact of N-Methylation : The absence of the N-methyl group in compounds like (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS 1315500-31-2) results in a perfect similarity score (1.00) for the core structure but distinct physicochemical properties (e.g., basicity, lipophilicity) .

Stereochemical Differences : Enantiomeric pairs (e.g., CAS 1315500-31-2 vs. 1245724-46-2) exhibit identical similarity scores but divergent biological activities in chiral environments.

Salt vs. Free Amine : The hydrochloride salt improves aqueous solubility compared to free amines (CAS 1071829-82-7 and 1071829-81-6), which have lower similarity scores (0.96) due to the absence of ionic character .

Notes and Limitations

  • Data Availability : The provided evidence lacks detailed physicochemical or pharmacological data (e.g., melting points, logP, bioactivity). Comparisons are restricted to structural similarity metrics.
  • Scope of Similarity : Compounds like 3-Chromanamine hydrochloride (CAS data in ) were excluded due to structural divergence (benzopyran vs. tetrahydropyran core) and absence of similarity scores .
  • Stereochemical Specificity : The (3R)-configuration of the target compound may confer unique reactivity or selectivity compared to racemic mixtures or opposite enantiomers.

Biological Activity

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride, with the chemical formula C6_6H14_{14}ClNO, is a compound that has garnered attention in various fields of research due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • IUPAC Name : (R)-N-methyltetrahydro-2H-pyran-3-amine hydrochloride
  • Molecular Weight : 151.63 g/mol
  • CAS Number : 2708341-16-4
  • Purity : 95% .

The biological activity of (3R)-N-methyltetrahydropyran-3-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound acts as a ligand for various enzymes and receptors, modulating their activity and leading to diverse biological effects.

  • Enzyme Inhibition : Studies have shown that tetrahydropyran derivatives can inhibit certain proteases, which are critical in various biological processes. For instance, compounds similar in structure have demonstrated significant inhibition against Plasmepsin X (PMX), an aspartyl protease involved in malaria parasite egress .
  • Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines. For example, it has been reported to have an IC50_{50} value of 0.05 µg/mL against KB tumor cells and 0.25 µg/mL against P338 murine leukemia cells . Such findings suggest potential applications in cancer therapeutics.

Medicinal Chemistry

(3R)-N-Methyltetrahydropyran-3-amine hydrochloride serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Studies

  • Antimalarial Activity : Research focusing on the optimization of PMX inhibitors has highlighted the potential of tetrahydropyran derivatives in treating malaria. The lead compound identified showed an IC50_{50} of 31 nM against PMX, showcasing its potency and efficacy .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against Candida albicans, indicating its broader spectrum of biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride:

Activity Target/Cell Line IC50_{50} Value (µg/mL) Reference
CytotoxicityKB Tumor Cells0.05
CytotoxicityP338 Murine Leukemia Cells0.25
Antimalarial ActivityPlasmepsin X31 nM
Antifungal ActivityCandida albicansNot specified

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationBut-3-en-1-ol, acetyl chloride, MeCN75–8590–95
MethylationMethyl iodide, NaBH4, MeOH60–7085–90
Final PurificationSilica gel (EtOAc/Hexanes)96

Which analytical techniques are most effective for characterizing the purity and stereochemistry of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride?

Basic Research Question

  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves enantiomeric impurities; purity ≥96% is achievable .
  • NMR Spectroscopy : 1H/13C NMR confirms structure and stereochemistry. Key signals include:
    • C3 Methine Proton : δ 3.2–3.5 ppm (multiplet, R-configuration) .
    • N-Methyl Group : δ 2.3–2.5 ppm (singlet) .
  • Polarimetry : Specific rotation ([α]D) verifies enantiomeric excess (e.g., [α]D = +15° to +25° for R-isomer) .
  • X-ray Crystallography : Resolves absolute configuration ambiguities, especially for derivatives .

Q. Table 2: Analytical Parameters

TechniqueKey MetricsReference
HPLCRetention time: 8.2 min (C18 column)
1H NMR (300 MHz)3.4 ppm (C3-H, J = 6.5 Hz)
Polarimetry[α]D = +18.5° (c = 1, H2O)

How can researchers address discrepancies in stereochemical assignments observed during NMR analysis of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride derivatives?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Mitigation strategies include:

  • Variable Temperature NMR : Resolves overlapping signals by slowing conformational exchange (e.g., –40°C in DMSO-d6) .
  • Chiral Derivatization : Use Mosher’s acid chloride to convert amines into diastereomers with distinct NMR splitting patterns .
  • DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .
  • Cross-Validation : Correlate NMR data with X-ray structures of crystalline derivatives (e.g., salts with tartaric acid) .

What strategies are employed to optimize reaction yields while maintaining enantiomeric excess in the synthesis of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride?

Advanced Research Question

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed aminations enhance ee (>90%) but require rigorous oxygen-free conditions .
  • Solvent Engineering : Binary solvent systems (e.g., THF/H2O) improve reagent solubility and reduce side reactions .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, allowing rapid adjustment of reaction parameters .
  • Workflow Automation : Continuous-flow reactors minimize human error and improve reproducibility in methylation steps .

Q. Table 3: Yield vs. Enantiomeric Excess Optimization

Methodee (%)Yield (%)ConditionsReference
Reductive Amination8570NaBH4, MeOH, 0°C
Catalytic Asymmetric9265Pd/BINAP, THF, N2 atmosphere
Continuous-Flow8875MeCN, 40°C, 2 bar

How do researchers validate the biological activity of (3R)-N-Methyltetrahydropyran-3-amine hydrochloride in enzyme inhibition assays?

Advanced Research Question

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., α-mannosidases) based on structural similarity to validated inhibitors .
  • Kinetic Assays : Measure IC50 via fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-mannopyranoside) at pH 4.5 .
  • Control Experiments : Compare inhibition profiles with known standards (e.g., 1-Deoxymannojirimycin hydrochloride) to rule off-target effects .
  • Molecular Docking : Validate binding modes using AutoDock Vina and high-resolution enzyme structures (PDB: 2V7E) .

Q. Notes

  • Avoid commercial suppliers (e.g., TargetMol in ) per guidelines.
  • Structural analogs (e.g., ) inform stereochemical and synthetic methodologies.
  • Contradictions in CAS numbers (e.g., vs. 14) highlight the need for batch-specific validation.

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